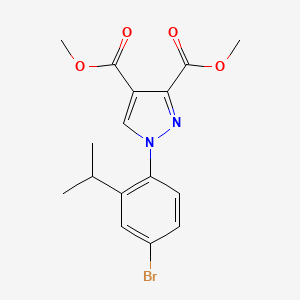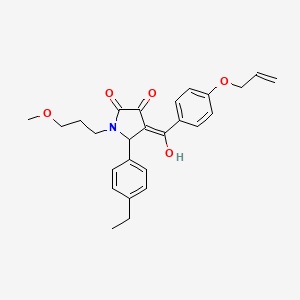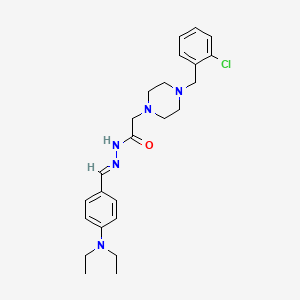![molecular formula C28H36N2O7 B12026040 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026040.png)
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシ-2-メチルベンゾイル)-5-(3,4,5-トリメトキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシ-2-メチルベンゾイル)-5-(3,4,5-トリメトキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、容易に入手可能な前駆体から出発して、複数の工程を必要とします。主要な工程には以下が含まれます。
ピロール-2-オンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。
ヒドロキシ基の導入: この工程は、多くの場合、選択的な水酸化を伴います。
ベンゾイル基とトリメトキシフェニル基の付加: これらの基は、それぞれアシル化反応とアルキル化反応によって導入されます。
ジエチルアミノエチル側鎖の組み込み: これは、通常、求核置換反応によって行われます。
工業的生産方法
この化合物の工業的生産は、高い収率と純度を確保するために、上記の合成経路を最適化することが必要となるでしょう。これには、触媒の使用、反応条件の制御、クロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシ-2-メチルベンゾイル)-5-(3,4,5-トリメトキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含む様々な化学反応を受けることができます。
酸化: ヒドロキシ基は酸化されてケトンを形成することができます。
還元: カルボニル基はアルコールに還元することができます。
置換: ジエチルアミノエチル側鎖は、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシ基の酸化はケトンを生成する一方、カルボニル基の還元はアルコールを生成します。
科学研究への応用
1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシ-2-メチルベンゾイル)-5-(3,4,5-トリメトキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、いくつかの科学研究に利用されています。
医薬品化学: これは、特に特定の酵素や受容体を標的とする新しい薬の開発のためのリード化合物として役立ちます。
材料科学: そのユニークな構造は、導電率や蛍光などの特定の特性を持つ新規材料の設計に活用できます。
生物学的研究: これは、酵素活性や細胞シグナル伝達経路などの生物学的プロセスを研究するためのプローブとして使用できます。
科学的研究の応用
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
作用機序
1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシ-2-メチルベンゾイル)-5-(3,4,5-トリメトキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、その他のタンパク質が含まれる場合があります。化合物の効果は、これらの標的に結合することによって媒介され、それらの活性または機能の変化につながります。関与する正確な経路は、化合物を使用する特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシベンゾイル)-5-(3,4,5-トリメトキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オン: 類似の構造ですが、ベンゾイル環上のメチル基がありません。
1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシ-2-メチルベンゾイル)-5-(3,4-ジメトキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オン: 類似の構造ですが、フェニル環上のメトキシ基が1つ少ないです。
独自性
1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシ-2-メチルベンゾイル)-5-(3,4,5-トリメトキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、官能基の特定の組み合わせとその分子における位置のために独自です。このユニークな構造は、類似の化合物とは異なる特定の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has one less methoxy group on the phenyl ring.
Uniqueness
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C28H36N2O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O7/c1-8-29(9-2)12-13-30-24(18-15-21(35-5)27(37-7)22(16-18)36-6)23(26(32)28(30)33)25(31)20-11-10-19(34-4)14-17(20)3/h10-11,14-16,24,31H,8-9,12-13H2,1-7H3/b25-23+ |
InChIキー |
MHOKACYDRQECBN-WJTDDFOZSA-N |
異性体SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12025958.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12025963.png)
![(5Z)-3-[(2-chlorophenyl)methyl]-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12025964.png)

![3-((5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025985.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025995.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026005.png)


![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026022.png)


